molecular formula C8H9N3O2S B5133075 N-methyl-N'-(3-nitrophenyl)thiourea

N-methyl-N'-(3-nitrophenyl)thiourea

Cat. No. B5133075
M. Wt: 211.24 g/mol
InChI Key: AGQDJPDOWZYDHG-UHFFFAOYSA-N
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Description

“N-methyl-N’-(3-nitrophenyl)thiourea” is an organosulfur compound with the linear formula C8H9N3O2S . It has a molecular weight of 211.244 . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .


Synthesis Analysis

Thioureas and their derivatives, such as “N-methyl-N’-(3-nitrophenyl)thiourea”, are synthesized by the reaction of various anilines with CS2 . The progress of the reaction can be checked using thin-layer chromatography .


Molecular Structure Analysis

The molecular structure of “N-methyl-N’-(3-nitrophenyl)thiourea” is represented by the linear formula C8H9N3O2S . More detailed structural information might be obtained through spectroscopic techniques such as UV-visible and nuclear magnetic resonance (NMR) .

Scientific Research Applications

Organic Synthesis

“N-methyl-N’-(3-nitrophenyl)thiourea” is a type of N-substituted urea . N-substituted ureas are an important subclass of urea derivatives, where one of the nitrogen atoms is substituted with an alkyl or aryl group . They are extensively employed in chemical industries . A practically simple, mild, and efficient method has been developed for the synthesis of N-substituted ureas by nucleophilic addition of amines to potassium isocyanate in water without organic co-solvent .

Biological Applications

Thiourea and its derivatives, including “N-methyl-N’-(3-nitrophenyl)thiourea”, have diverse biological applications . They have garnered attention within the organic synthesis field for their wide range of uses .

Antibacterial Properties: Thiourea derivatives have been found to possess antibacterial properties . They can be used in the development of new antibacterial agents .

Antioxidant Properties: Thiourea derivatives also exhibit antioxidant properties . They can neutralize free radicals and prevent oxidative stress, which is associated with various diseases .

Anticancer Properties: Thiourea derivatives have shown potential in cancer treatment due to their anticancer properties . They can be used in the development of new anticancer drugs .

Anti-inflammatory Properties: Thiourea derivatives have anti-inflammatory properties . They can be used in the treatment of inflammatory diseases .

Anti-Alzheimer Properties: Thiourea derivatives have shown potential in the treatment of Alzheimer’s disease . They can be used in the development of new drugs for Alzheimer’s treatment .

Antituberculosis Properties: Thiourea derivatives have antituberculosis properties . They can be used in the development of new drugs for tuberculosis treatment .

Antimalarial Properties: Thiourea derivatives have antimalarial properties . They can be used in the development of new drugs for malaria treatment .

Safety and Hazards

Sigma-Aldrich provides “N-methyl-N’-(3-nitrophenyl)thiourea” as-is and makes no representation or warranty with respect to this product . Users are advised to avoid dust formation, avoid getting the compound in eyes, on skin, or on clothing, and to not breathe in dust, vapor, mist, or gas .

Future Directions

Thioureas and their derivatives have applications in numerous fields such as organic synthesis and pharmaceutical industries . They show promising antibacterial and antioxidant potential and are very active against glucose-6-phosphatase (G6Pase) . Future research could explore these properties further.

properties

IUPAC Name

1-methyl-3-(3-nitrophenyl)thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3O2S/c1-9-8(14)10-6-3-2-4-7(5-6)11(12)13/h2-5H,1H3,(H2,9,10,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGQDJPDOWZYDHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=S)NC1=CC(=CC=C1)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>31.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24796797
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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